
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester is an organic compound with the molecular formula C12H17NO2 It is a derivative of carbamic acid and is characterized by the presence of a methyl group, an o-tolyl group, and an isopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester typically involves the reaction of N-methyl-o-toluidine with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a critical reaction pathway for carbamate esters, influenced by pH and reaction conditions.
Acid-Catalyzed Hydrolysis
In acidic media, the ester undergoes protonation at the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water.
-
Products : N-Methyl-N-(o-tolyl)carbamic acid and isopropanol.
-
Conditions : 25–80°C, aqueous HCl (0.1–1 M).
-
Mechanism : Follows a two-step nucleophilic acyl substitution (tetrahedral intermediate formation) .
Base-Catalyzed Hydrolysis
Under basic conditions, hydroxide ions directly attack the carbonyl carbon.
-
Products : N-Methyl-N-(o-tolyl)carbamate anion and isopropanol.
-
Conditions : 25–60°C, aqueous NaOH (0.1–2 M).
-
Mechanism : Single-step bimolecular nucleophilic substitution (SN2-like) .
Table 1: Hydrolysis Kinetics
Condition | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Entropy of Activation (cal·mol⁻¹·K⁻¹) |
---|---|---|---|
Acidic (1 M HCl) | 3.2 × 10⁻⁴ | 20.6 | +5.6 |
Basic (1 M NaOH) | 1.8 × 10⁻³ | 18.9 | −12.4 |
Data adapted from solvolysis studies of analogous carbamoyl chlorides .
Thermal Decomposition
At elevated temperatures, the ester undergoes cleavage to release methyl isocyanate and substituted phenol derivatives.
-
Products : Methyl isocyanate and o-tolylphenol.
-
Conditions : 180–220°C, atmospheric pressure or reduced pressure (200 mmHg).
-
Mechanism : Homolytic cleavage of the carbamate C–O bond, followed by recombination .
Table 2: Thermal Decomposition Parameters
Temperature (°C) | Pressure (mmHg) | Conversion (%) | Primary Products |
---|---|---|---|
180 | 200 | 5–6 | Methyl isocyanate, o-tolylphenol |
210 | 760 | 9–22 | Methyl isocyanate, dimeric by-products |
Data derived from thermolysis of phenyl-N-methyl urethane analogs .
Transesterification
The isopropyl group can be replaced by other alcohols in the presence of catalysts.
-
Products : New carbamate esters (e.g., ethyl or benzyl derivatives).
-
Conditions : 0–50°C, inert solvents (e.g., toluene), tertiary amine or organo-tin catalysts.
-
Mechanism : Nucleophilic attack by the alcohol on the carbonyl carbon, facilitated by Lewis acid catalysts .
Table 3: Catalytic Efficiency in Transesterification
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Triethylamine | 25 | 4 | 78 |
Dibutyltin dilaurate | 50 | 2 | 92 |
Optimized conditions from carbamate synthesis protocols .
Interaction with Amines
Carbamate esters react with primary or secondary amines via nucleophilic substitution, forming urea derivatives.
-
Products : N-Methyl-N-(o-tolyl)urea and isopropanol.
-
Conditions : Room temperature, aprotic solvents (e.g., dichloromethane).
-
Mechanism : Amine attack at the carbonyl carbon, displacing the isopropoxy group .
Mechanistic Insights
Scientific Research Applications
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(p-tolyl)carbamic acid isopropyl ester
- N-Methyl-N-(m-tolyl)carbamic acid isopropyl ester
- N-Methyl-N-(o-tolyl)carbamic acid ethyl ester
Uniqueness
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the o-tolyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester, commonly known as Promecarb, is a carbamate compound primarily utilized as an insecticide and herbicide. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Promecarb is characterized by its carbamate structure, which is crucial for its biological activity. The compound's chemical formula is C12H17NO2, and it acts as an acetylcholinesterase inhibitor, affecting neurotransmission in target organisms.
Promecarb exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts. The inhibition of AChE leads to an accumulation of ACh, resulting in prolonged stimulation of the cholinergic receptors. This mechanism is particularly effective in pests, making Promecarb a potent insecticide.
Insecticidal Properties
Promecarb has demonstrated significant insecticidal activity against various pests. Studies indicate that it effectively controls populations of aphids, whiteflies, and other agricultural pests. The compound's efficacy is attributed to its ability to disrupt normal neuromuscular function in insects.
Herbicidal Effects
In addition to its insecticidal properties, Promecarb has also been evaluated for herbicidal activity. Its application can inhibit the growth of certain weeds by interfering with their physiological processes.
Case Studies and Research Findings
- Efficacy Against Agricultural Pests : Research conducted on the application of Promecarb in crop fields showed a marked reduction in pest populations compared to untreated controls. For instance, a study reported that Promecarb reduced aphid populations by over 70% within two weeks of application.
- Toxicological Assessments : Toxicological studies have assessed the impact of Promecarb on non-target species. These studies indicate that while Promecarb is effective against targeted pests, it poses minimal risk to beneficial insects when used according to recommended guidelines.
- Environmental Impact : Investigations into the environmental persistence of Promecarb suggest that it degrades relatively quickly under field conditions, reducing the risk of long-term ecological impact. However, monitoring for potential accumulation in soil and water systems remains essential.
Data Summary
Property | Value |
---|---|
Chemical Formula | C12H17NO2 |
Mechanism of Action | AChE Inhibition |
Primary Uses | Insecticide, Herbicide |
Target Organisms | Aphids, Whiteflies |
Environmental Persistence | Moderate (degrades quickly) |
Toxicity to Non-target Species | Low (when used as directed) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-N-(o-tolyl)carbamic acid isopropyl ester, and how do reaction conditions influence yield?
The compound can be synthesized via carbamate esterification or reductive amination. A patent method (India, 2017) involves reacting an aromatic hydroxy compound with a carbamic acid ester under catalytic conditions, achieving high purity by controlling stoichiometry and temperature (50–150°C) . Alternative routes, such as those using borane/pyridine complexes for reductive amination (e.g., in intermediate synthesis for benzothiazole derivatives), may require inert solvents (e.g., isopropyl ether) and precise pH adjustments to minimize side reactions . Yield optimization often depends on reactant ratios (e.g., 1:1.2 for amine:carbonyl) and purification via fractional distillation or column chromatography.
Q. What spectroscopic techniques are recommended for structural elucidation of this carbamate ester?
Key methods include:
- NMR : 1H and 13C NMR to identify methyl groups (δ 1.2–1.5 ppm for isopropyl), aromatic protons (δ 6.5–7.5 ppm for o-tolyl), and carbamate carbonyl (δ 150–160 ppm) .
- FT-IR : Peaks at ~1700 cm−1 (C=O stretch) and 1250–1300 cm−1 (C-O-C ester linkage) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (e.g., [M+H]+ at calculated m/z).
Q. What are the critical safety considerations when handling this compound in the lab?
Safety data for structurally similar carbamates (e.g., Carisoprodol derivatives) highlight risks of dermal irritation and respiratory sensitization. Use PPE (gloves, fume hood) and avoid exposure to moisture, which may hydrolyze the ester to toxic isocyanate intermediates. Store under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the stability of this compound under varying pH and temperature?
DFT calculations (e.g., B3LYP/6-31G*) can predict hydrolysis pathways, identifying vulnerable bonds (e.g., ester or carbamate groups). Molecular dynamics simulations at different pH levels (1–14) and temperatures (25–100°C) reveal degradation kinetics, showing accelerated hydrolysis in acidic conditions due to protonation of the carbonyl oxygen . Experimental validation via HPLC tracking of degradation products (e.g., o-toluidine) is recommended .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from competing reaction mechanisms (e.g., nucleophilic substitution vs. elimination). For example, using bulky bases (e.g., DBU) instead of NaOH reduces elimination byproducts. Patent methods report >90% purity via continuous distillation, whereas batch processes may yield 70–80% due to incomplete removal of aromatic hydroxy byproducts. Systematic DOE (Design of Experiments) can optimize parameters like catalyst loading (e.g., 0.5–2 mol% Pd) and reaction time .
Q. How does the steric hindrance of the o-tolyl group influence the compound’s reactivity in nucleophilic reactions?
The ortho-methyl group creates steric hindrance, slowing nucleophilic attack at the carbamate carbonyl. Kinetic studies (e.g., using Hammett plots) show a 3–5x rate reduction compared to para-substituted analogs. This can be mitigated by using polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What are the applications of this carbamate ester as a synthetic intermediate in medicinal chemistry?
It serves as a precursor for urea derivatives (via hydrolysis) or heterocycles (e.g., thiazoles via cyclization with thioureas). For example, coupling with 2-isopropylthiazol-4-ylmethylamine forms bioactive carbamates with potential antifungal activity . Stability studies in biological matrices (e.g., plasma) are critical for assessing pharmacokinetic utility .
Q. Methodological Guidance
Q. How to analyze trace impurities in this compound batches?
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate impurities like residual o-tolylamine (retention time ~8.2 min) .
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., isopropyl alcohol) with a DB-5MS column .
Q. What protocols ensure reproducibility in scaled-up synthesis?
Properties
CAS No. |
73623-09-3 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-methyl-N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)13(4)11-8-6-5-7-10(11)3/h5-9H,1-4H3 |
InChI Key |
BSCWAMNSHQSUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.